molecular formula C14H13N3O2 B2927575 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile CAS No. 1436222-27-3

4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2927575
CAS No.: 1436222-27-3
M. Wt: 255.277
InChI Key: FACUMMLCYOWBBS-UHFFFAOYSA-N
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Description

4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features an indole moiety, a morpholine ring, and a nitrile group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable candidate for various applications in pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific activity and the context within which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Carbonyl Group: The indole derivative is then subjected to acylation to introduce the carbonyl group at the 6-position.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an epoxide or a halide.

    Introduction of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Formation of indole-6-quinone derivatives.

    Reduction: Formation of 4-(1H-Indole-6-carbonyl)morpholine-3-amine or 4-(1H-Indole-6-hydroxymethyl)morpholine-3-carbonitrile.

    Substitution: Formation of various substituted indole or morpholine derivatives.

Scientific Research Applications

4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Indole-6-carbonyl)piperidine-3-carbonitrile
  • 4-(1H-Indole-6-carbonyl)morpholine-2-carbonitrile
  • 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

Uniqueness

4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile is unique due to the specific positioning of the carbonyl and nitrile groups, which influence its reactivity and biological activity. The combination of the indole and morpholine rings provides a distinct scaffold that can be further modified to enhance its properties for various applications.

Properties

IUPAC Name

4-(1H-indole-6-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-2-1-10-3-4-16-13(10)7-11/h1-4,7,12,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACUMMLCYOWBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC3=C(C=C2)C=CN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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